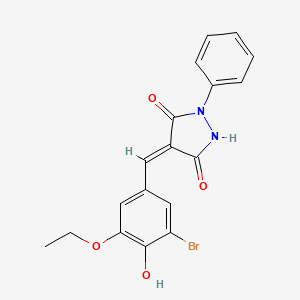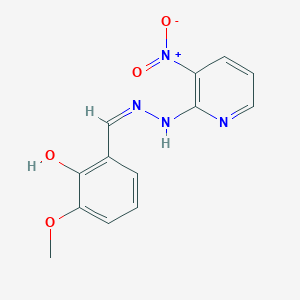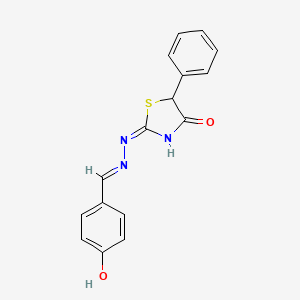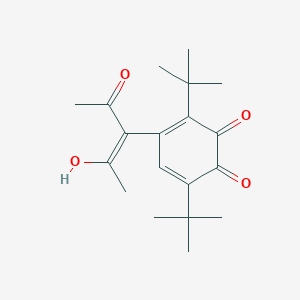![molecular formula C21H23NO4 B6076118 methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, also known as MPMC, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
作用机制
The mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to activate the mu-opioid receptor, which is involved in pain sensation and regulation. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce the activity of NF-kappaB, a transcription factor that regulates inflammation and oxidative stress.
Biochemical and Physiological Effects:
methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to induce apoptosis, inhibit angiogenesis, and suppress cell migration and invasion. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce pain sensation and increase pain tolerance. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the synthesis process of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate can be challenging and time-consuming, which can limit its availability for research.
未来方向
There are several future directions for research on methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, including its potential applications in other fields of research, such as cardiovascular diseases and infectious diseases. Additionally, the development of new synthesis methods and analogs of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could lead to improved efficacy and safety. Furthermore, the elucidation of the precise mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could provide insights into the development of new drugs for various diseases.
合成方法
The synthesis of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate involves the reaction of 3-hydroxybenzoic acid with 2-(2-phenylethyl)-4-morpholinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with methyl chloroformate to yield methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate. The overall yield of the synthesis process is around 60%.
科学研究应用
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been studied for its potential applications in various fields of research, including cancer therapy, pain management, and neurological disorders. In cancer therapy, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to have analgesic effects by modulating the activity of opioid receptors. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
methyl 3-[2-(2-phenylethyl)morpholine-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-21(24)18-9-5-8-17(14-18)20(23)22-12-13-26-19(15-22)11-10-16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFEVYHOWICKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)

![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6076076.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
